2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID
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Overview
Description
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenethyl group, connected to an ethoxyacetic acid moiety through an oxo group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-phenethylpiperazine with ethyl chloroacetate under basic conditions to form the ethoxyacetic acid derivative. This intermediate is then oxidized using an appropriate oxidizing agent, such as potassium permanganate or chromium trioxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other parts of the molecule.
Substitution: The phenethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl group and piperazine ring play crucial roles in binding to these targets, while the oxo and ethoxyacetic acid moieties may participate in additional interactions or modifications. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHOXY]ACETIC ACID: Similar structure but with a benzhydryl group instead of a phenethyl group.
2-[2-OXO-2-(1-PYRROLIDINYL)ETHOXY]ACETIC ACID: Contains a pyrrolidinyl group instead of a piperazine ring.
Uniqueness
2-[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQOBKMSUZOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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